molecular formula C19H25NO5 B241075 Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate

Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate

Cat. No. B241075
M. Wt: 347.4 g/mol
InChI Key: QQKXFOUOJHCLGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate, also known as FGIN-1-27, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the benzofuran family and has been found to exhibit a range of pharmacological effects, including antipsychotic, anxiolytic, and antidepressant properties. In

Scientific Research Applications

Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit antipsychotic, anxiolytic, and antidepressant properties in animal models. Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has also been shown to improve cognitive function and memory in rats. Additionally, it has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

Mechanism Of Action

The exact mechanism of action of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate is not fully understood. However, it has been suggested that it acts as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. These actions may contribute to its antipsychotic, anxiolytic, and antidepressant effects.

Biochemical And Physiological Effects

Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has been found to have a range of biochemical and physiological effects. It has been shown to increase levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate has also been found to increase the expression of genes involved in neuroprotection and synaptic plasticity.

Advantages And Limitations For Lab Experiments

One of the advantages of using Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate in lab experiments is that it has been extensively studied and its pharmacological effects are well understood. Additionally, it has been shown to have a good safety profile in animal studies. However, one limitation is that it may not be suitable for use in certain experiments due to its specific mechanism of action and pharmacological effects.

Future Directions

There are several potential future directions for research on Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate. One area of interest is its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, further studies could explore its potential use in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. Future research could also focus on developing new derivatives of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate with improved pharmacological properties. Finally, studies could investigate the long-term effects of Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate on the brain and its potential for neuroprotection.

Synthesis Methods

Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate can be synthesized using a multi-step process that involves the reaction of various starting materials. The first step involves the synthesis of 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylic acid, which is then converted to the corresponding acid chloride. This acid chloride is then reacted with isobutyl alcohol to yield Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate.

properties

Product Name

Isobutyl 5-hydroxy-2-methyl-4-(4-morpholinylmethyl)-1-benzofuran-3-carboxylate

Molecular Formula

C19H25NO5

Molecular Weight

347.4 g/mol

IUPAC Name

2-methylpropyl 5-hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C19H25NO5/c1-12(2)11-24-19(22)17-13(3)25-16-5-4-15(21)14(18(16)17)10-20-6-8-23-9-7-20/h4-5,12,21H,6-11H2,1-3H3

InChI Key

QQKXFOUOJHCLGF-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)OCC(C)C

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2CN3CCOCC3)O)C(=O)OCC(C)C

Origin of Product

United States

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